REACTION_CXSMILES
|
C(O)(C(F)(F)F)=O.C(OC([NH:15][C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([O:22][CH3:23])[C:17]=1[CH3:24])=O)(C)(C)C>ClCCl>[CH3:23][O:22][C:18]1[C:17]([CH3:24])=[C:16]([CH:21]=[CH:20][CH:19]=1)[NH2:15]
|
Name
|
|
Quantity
|
40.7 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=C(C(=CC=C1)OC)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
40.7 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then, volatiles were evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with toluene (100 mL) and diisopropylether (250 mL)
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
WASH
|
Details
|
washed with diisopropyl ether (100 mL)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=C(N)C=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |